molecular formula C12H12ClNO B3036572 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 3648-74-6

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B3036572
CAS No.: 3648-74-6
M. Wt: 221.68 g/mol
InChI Key: MZHCOVGTFPCSQD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile ( 3648-74-6) is a high-purity chemical building block of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuroscience. This compound features a tetrahydropyran (THP) ring substituted at the 4-position with both a 4-chlorophenyl group and a strongly electron-withdrawing cyano (CN) group. This unique structure contributes to its polarity and makes it a valuable intermediate for the synthesis of more complex molecules . Its primary research value lies in its role as a key precursor or structural motif in the development of bioactive compounds. For instance, derivatives based on this scaffold have demonstrated promising anti-glioma activity in scientific studies. One such derivative, Compound 4j, was found to inhibit the growth of glioblastoma multiforme (GBM) cell lines in both 2D cultures and 3D neurospheres, showing specificity for cancerous cells over non-cancerous ones . The mechanism of action for this activity is linked to the inhibition of the kinase AKT2/PKBβ , a component of a key oncogenic signaling pathway often dysregulated in glioma . Furthermore, the 4-cyanotetrahydropyranyl group has been investigated in the development of ligands for central nervous system targets, such as the cannabinoid CB1 receptor , highlighting its utility in neuroscience research and the development of potential positron emission tomography (PET) radioligands . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHCOVGTFPCSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218287
Record name 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-74-6
Record name 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile involves the reaction of (4-chlorophenyl)acetonitrile with bis(2-chloroethyl)ether in the presence of a base such as sodium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile with structurally related compounds, focusing on substituent effects, conformational stability, and biological activity.

Structural Analogues

2.1.1 3-Bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one
  • Structure : A pyran-2-one (cyclic ester) with bromine (Br) at C3, methylthio (MeS) at C4, and 4-chlorophenyl at C5.
  • Key Differences :
    • The pyran-2-one ring includes a carbonyl group (C=O), increasing electrophilicity compared to the saturated THP ring.
    • Substituents at C3 (Br) and C4 (MeS) introduce steric and electronic effects absent in the target compound.
  • Biological Activity : Exhibits hepatoprotective effects in rats at 6 mg/kg, attributed to its ability to mitigate oxidative stress and liver enzyme elevation .
2.1.2 Hypothetical Fluorinated Analogue: 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
  • Structure : Similar to the target compound but replaces the 4-chlorophenyl group with 4-fluorophenyl.
  • Key Differences :
    • Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase polarity compared to chlorine.
    • Lower molecular weight (MW = ~235 g/mol vs. ~251 g/mol for the chlorinated compound).
  • Predicted Impact : Enhanced solubility in polar solvents but reduced lipophilicity (logP ~1.8 vs. ~2.5 for the chlorinated analogue).

Conformational and Isomeric Considerations

  • Chair Conformation: The THP ring’s chair conformation minimizes steric strain. Bulky substituents (e.g., 4-chlorophenyl) favor equatorial positions, while the cyano group’s small size allows axial or equatorial placement with minimal energy difference.
  • Isomerism: Stereoisomerism: The 4-position in the THP ring is a bridgehead carbon. If chiral, enantiomers may exhibit divergent biological activities. Tautomerism: Not applicable due to the absence of labile protons.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Melting Point (°C)
4-(4-Chlorophenyl)THP-4-carbonitrile 251.7 ~2.5 Low Not reported
3-Bromo-6-(4-ClPh)-4-MeS-2H-pyran-2-one 342.6 ~3.2 Very low Not reported
4-(4-Fluorophenyl)THP-4-carbonitrile 235.6 ~1.8 Moderate Not reported

Biological Activity

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tetrahydro-pyran ring substituted with a chlorophenyl group and a carbonitrile functional group. Its chemical structure can be represented as follows:

C11H10ClNO\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}

Neuroprotective Properties

Research has indicated that derivatives of this compound exhibit neuroprotective activity . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. Compounds with similar structures have been shown to modulate glutamatergic and GABAergic systems, thereby potentially reducing neuronal damage .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against glioma cells. A specific derivative, identified as compound 4j, demonstrated significant growth inhibition in glioblastoma multiforme (GBM) cell lines. It was effective in both 2D and 3D cultures, indicating its potential for targeting cancer stem cells . The mechanism involves the inhibition of the AKT signaling pathway, which is pivotal in tumor growth and survival.

Table 1: Summary of Anticancer Activity

CompoundCell LineEC50 (µM)Mechanism of Action
4jGBM<1AKT2/PKBβ Inhibition
4jNon-cancerous cells>5Low cytotoxicity

Study on Glioblastoma

In a study conducted by researchers at Huazhong University of Science and Technology, compound 4j was evaluated against various glioma cell lines. The results indicated that it inhibited neurosphere formation in primary patient-derived glioma stem cells while exhibiting low toxicity towards non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.

Mechanistic Insights

The inhibition of AKT2/PKBβ by compound 4j correlates with reduced malignancy in glioma, as higher levels of AKT2 are associated with poor patient outcomes. The study established a novel biochemical function for this class of compounds, paving the way for further exploration into their therapeutic potential .

Q & A

Q. What safety precautions are critical when handling 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use a NIOSH-approved respirator if ventilation is inadequate .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure .
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are documented for this compound?

Methodological Answer:

  • Multicomponent Reactions: Evidence from pyran derivatives (e.g., 4H-pyran carbonitriles) suggests using benzoylacetonitrile, substituted aldehydes, and Et3N in ethanol under reflux, followed by crystallization .
  • Cyclization Strategies: Similar compounds (e.g., tetrahydropyran derivatives) are synthesized via acid-catalyzed cyclization of keto-nitrile intermediates .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC or NMR .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Analyze puckering parameters (e.g., Cremer-Pople ring descriptors) to resolve pyran ring conformations (boat vs. chair) .
  • NMR Analysis: Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate electronic effects from the 4-chlorophenyl group .
  • Case Study: In related pyran derivatives, elongated C–N bonds (1.313 Å vs. 1.370 Å standard) indicate conjugation effects, resolvable via combined crystallographic and computational studies .

Q. How can thermal stability and decomposition pathways be analyzed?

Methodological Answer:

  • TGA/DSC: Perform thermogravimetric analysis under nitrogen to identify decomposition onset (~200–250°C based on analog data). Monitor for HCl and COx emissions via FTIR gas analysis .
  • Reactivity Screening: Test compatibility with common solvents (e.g., DMSO, THF) and oxidizing agents (e.g., KMnO4) to identify hazardous conditions .
  • Mitigation: Add stabilizers (e.g., BHT) to suppress radical-mediated decomposition during high-temperature reactions .

Q. What strategies optimize regioselectivity in functionalization reactions?

Methodological Answer:

  • Directing Groups: Use the nitrile moiety as a directing group for electrophilic substitution. For example, bromination at the para position of the chlorophenyl ring can be achieved using NBS in CCl4.
  • Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the pyran C-2 position. Optimize ligand systems (e.g., SPhos) to enhance yields .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the nitrile carbon, while non-polar solvents (e.g., toluene) stabilize radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Reactant of Route 2
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4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

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